REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][C:6]1([OH:20])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1)[CH3:3].[BH4-].[Na+].[Cl-].[NH4+].[OH-].[Na+]>O1CCCC1.C(O)C>[CH3:3][N:2]([CH2:4][CH:5]1[C:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=2)([OH:20])[CH2:7][CH:8]([OH:11])[CH2:9][CH2:10]1)[CH3:1] |f:1.2,3.4,5.6|
|
Name
|
crude product ( IV )
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1C(CC(CC1)=O)(C1=CC(=CC=C1)OC)O
|
Name
|
|
Quantity
|
36.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
36.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was then stirred for 60 to 90 minutes at +15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After being extracted twice with 50 ml ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined phases were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
75 (± 15) min |
Name
|
crude mixture
|
Type
|
product
|
Smiles
|
CN(C)CC1CCC(CC1(O)C1=CC(=CC=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |